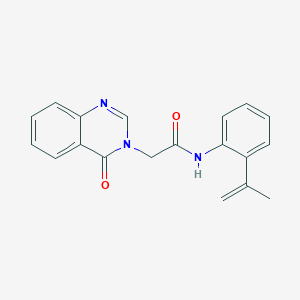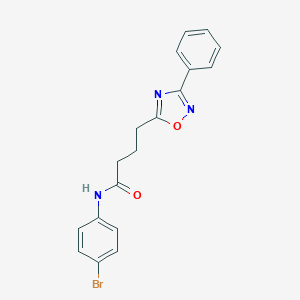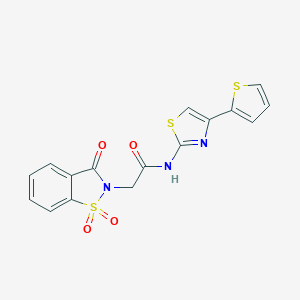
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. IPA-3 has been shown to inhibit the activity of Rho GTPases, which are important in regulating cellular processes such as cytoskeletal dynamics, cell migration, and cell division.
科学研究应用
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been used in a variety of scientific research applications. One area of interest is cancer research, as Rho GTPases have been implicated in cancer cell proliferation and metastasis. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Another area of interest is neurological disorders, as Rho GTPases have been shown to play a role in neuronal development and synaptic plasticity. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
作用机制
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the activity of Rho GTPases by binding to their effector-binding domains. This prevents Rho GTPases from interacting with downstream effectors and carrying out their normal functions. Rho GTPases are important in regulating cytoskeletal dynamics, cell migration, and cell division, so inhibition of their activity can lead to changes in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide depend on the specific cell type and context in which it is used. In cancer cells, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit cell proliferation, migration, and invasion. In neuronal cells, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to improve synaptic plasticity and cognitive function. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide for lab experiments is that it is a small molecule inhibitor, which allows for precise control over its concentration and timing of application. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models. One limitation of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is that it can have off-target effects, as Rho GTPases are involved in many cellular processes. Careful controls and validation experiments are necessary to ensure that observed effects are due to N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibition of Rho GTPases.
未来方向
There are many potential future directions for research on N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of more specific inhibitors of Rho GTPases that can avoid off-target effects. Another area of interest is the use of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in combination with other therapies, such as chemotherapy or radiation, to improve cancer treatment outcomes. Additionally, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be used to study the role of Rho GTPases in other cellular processes, such as immune cell function and wound healing. Overall, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has the potential to be a valuable tool for understanding the role of Rho GTPases in health and disease.
合成方法
The synthesis of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves a multi-step process. First, 2-isopropenylphenylamine is reacted with ethyl chloroacetate to form N-(2-isopropenylphenyl)acetamide. This intermediate is then reacted with 4-oxo-3(4H)-quinazoline to form N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to achieve high yields and purity.
属性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-(4-oxoquinazolin-3-yl)-N-(2-prop-1-en-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-13(2)14-7-3-6-10-17(14)21-18(23)11-22-12-20-16-9-5-4-8-15(16)19(22)24/h3-10,12H,1,11H2,2H3,(H,21,23) |
InChI 键 |
ZNCZZIBLEUACDZ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
CC(=C)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)




![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)
![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)